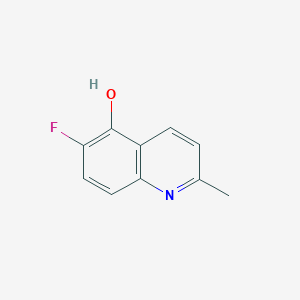

6-Fluoro-2-methylquinolin-5-ol

説明

Significance of Fluorine Substitution in Quinolines for Research Applications

The strategic incorporation of fluorine atoms into quinoline (B57606) scaffolds is a widely employed strategy in medicinal chemistry to enhance a molecule's properties. tandfonline.com The small size and high electronegativity of fluorine can significantly augment potency, selectivity, metabolic stability, and pharmacokinetic profiles. nih.gov One of the primary motivations for adding fluorine to aromatic rings is to block metabolic oxidation, a process the body uses to eliminate foreign molecules. mdpi.com The carbon-fluorine (C-F) bond is very strong, and its presence can prevent enzymatic breakdown, thereby improving the metabolic stability of the compound. nih.govmdpi.com

Fluorine substitution can also modulate physicochemical properties such as lipophilicity, which affects how a molecule moves through biological membranes. nih.govmdpi.com Furthermore, the introduction of fluorine can alter the acidity (pKa) of nearby functional groups and enhance the binding affinity of the molecule to its biological target, such as a protein or enzyme. tandfonline.commdpi.com For instance, in the development of fluoroquinolone antibacterials, it was discovered that a fluorine atom at the C-6 position significantly enhanced the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. tandfonline.comnih.gov This enhancement in binding affinity can be substantial, improving it by several-fold compared to the non-fluorinated counterparts. tandfonline.com

Overview of Quinoline Derivatives in Chemical and Biological Research

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, and its derivatives represent a crucial class of compounds in the development of new therapeutic agents. nih.govbiointerfaceresearch.combenthamscience.com This bicyclic scaffold is found in various natural products and has been a cornerstone in synthetic and medicinal chemistry for many years. biointerfaceresearch.comresearchgate.net The versatility of the quinoline ring system allows for functionalization at various positions, leading to a diverse range of chemical entities with a wide spectrum of biological activities. rsc.org

Researchers have extensively synthesized and evaluated quinoline derivatives for numerous potential applications. nih.govbenthamscience.com These compounds are investigated for a vast array of biological activities, including antimalarial, anticancer, antibacterial, antifungal, anti-inflammatory, anticonvulsant, and cardiovascular properties. nih.govbiointerfaceresearch.comresearchgate.netijshr.com The success of quinoline-based drugs like chloroquine (B1663885) (antimalarial) and ciprofloxacin (B1669076) (antibacterial) has cemented the importance of this scaffold and continues to inspire research into new derivatives with improved efficacy and novel mechanisms of action. biointerfaceresearch.comrsc.org

Research Landscape Surrounding 6-Fluoro-2-methylquinolin-5-ol and Related Scaffolds

The research landscape for this compound is situated at the intersection of quinoline chemistry and fluorine chemistry. As a fluorinated quinoline, it is part of a broader investigation into how halogenation affects the biological and chemical properties of this heterocyclic system. evitachem.com The presence of both the electron-withdrawing fluorine atom and the hydrogen-bonding hydroxyl group on the quinoline core imparts distinctive chemical properties that influence its reactivity and potential biological interactions. evitachem.comcymitquimica.com

Research into related scaffolds, such as other fluorinated quinolines, is active and multifaceted. hzdr.denih.gov Studies focus on the synthesis of novel derivatives and their evaluation for various applications, including as potential inhibitors for enzymes like phosphodiesterase 5 (PDE5). hzdr.denih.gov The development of synthetic pathways, such as those involving Hantzsch reactions or multi-step sequences starting from substituted anilines, allows for the creation of libraries of fluorinated quinolines for screening. mdpi.commdpi.com The ultimate goal of this research is to understand the structure-activity relationships (SAR) and to identify novel compounds with significant biological activity for further development. biointerfaceresearch.com The specific compound this compound is noted in scientific literature and patents as a product of synthetic methodologies, indicating its role as a building block or a target molecule in exploratory research. evitachem.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 6-Fluoro-2-methylquinoline (B24327) |

| 6-Fluoro-2-methyl-4-quinolinol |

| Quinine |

| Mefloquine |

| Chloroquine |

| Ofloxacin (B1677185) |

| Chloroxine |

| Ciprofloxacin |

| Nalidixic acid |

| Rosoxacin |

| Amifloxacin |

| Norfloxacin |

| Delafloxacin |

| Finafloxacin |

| Levofloxacin (B1675101) |

| Moxifloxacin |

| Prulifloxacin |

| Zabofloxacin |

| Tebufloquin |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate |

| 8-fluoro-2,3-dimethylquinolin-4-yl 2-chlorobenzoate |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-chlorobenzoate |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-isopropylbenzoate |

| 8-fluoro-2,3-dimethylquinolin-4-yl cyclopropanecarboxylate |

| Ezetimibe |

Structure

2D Structure

3D Structure

特性

分子式 |

C10H8FNO |

|---|---|

分子量 |

177.17 g/mol |

IUPAC名 |

6-fluoro-2-methylquinolin-5-ol |

InChI |

InChI=1S/C10H8FNO/c1-6-2-3-7-9(12-6)5-4-8(11)10(7)13/h2-5,13H,1H3 |

InChIキー |

XVMAUYVYNSHPPS-UHFFFAOYSA-N |

正規SMILES |

CC1=NC2=C(C=C1)C(=C(C=C2)F)O |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Fluoro 2 Methylquinolin 5 Ol

Established Synthetic Pathways for 6-Fluoro-2-methylquinolin-5-ol

The construction of the this compound core can be achieved through various synthetic routes, primarily involving multi-step sequences starting from readily available precursors.

Multi-Step Synthesis from Precursor Molecules

A common approach to synthesizing quinoline (B57606) derivatives involves the cyclization of appropriately substituted anilines. For this compound, a plausible synthetic pathway would start from a fluorinated aminophenol. For instance, a modified Doebner-von Miller reaction could be employed, where a suitable aminophenol is reacted with an α,β-unsaturated aldehyde, such as crotonaldehyde, in the presence of an acid catalyst. scispace.com This reaction proceeds through a series of steps including Michael addition, cyclization, and subsequent oxidation to furnish the quinoline ring system. scispace.compharmaguideline.com

Another established method for quinoline synthesis is the Skraup reaction, which involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. pharmaguideline.comresearchgate.net By starting with a fluorinated aniline, this method can be adapted to produce fluoroquinoline derivatives. researchgate.net The Combes synthesis, which involves the condensation of an aniline with a β-diketone, also offers a viable route. pharmaguideline.com

A specific example of a multi-step synthesis could involve the initial preparation of a fluorinated aniline precursor, followed by a cyclization reaction to form the quinoline core. The hydroxyl group can be introduced at a later stage if not already present in the starting aniline.

Regioselective Fluorination Approaches

The direct and regioselective introduction of a fluorine atom onto a pre-formed quinoline ring system presents a more convergent synthetic strategy. Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF4), are commonly used for this purpose. evitachem.commdpi.comchemrevlett.com The reaction of 2-methylquinolin-5-ol (B1530918) with an electrophilic fluorine source would be expected to yield a mixture of fluorinated isomers. The directing effect of the hydroxyl and methyl groups, along with the inherent reactivity of the quinoline ring, would influence the regioselectivity of the fluorination. evitachem.com

Controlling the regioselectivity can be challenging. However, by carefully selecting the fluorinating agent, solvent, and reaction temperature, it is often possible to favor the formation of the desired 6-fluoro isomer. mdpi.com For instance, fluorination can be performed under catalyst-free conditions or with the aid of various catalysts to enhance selectivity. mdpi.com

Derivatization Strategies of the Quinoline Core

The this compound scaffold possesses several reactive sites that allow for further chemical modification, enabling the synthesis of a diverse library of derivatives.

Modifications at the Hydroxyl Position (C5)

The hydroxyl group at the C5 position is a key functional handle for derivatization. It can readily undergo O-alkylation or O-acylation reactions.

O-Alkylation: Reaction with various alkyl halides or other alkylating agents in the presence of a base (e.g., K2CO3, NaH) can introduce a range of alkyl or substituted alkyl groups. acs.org This modification can influence the compound's lipophilicity and steric profile.

O-Acylation: The hydroxyl group can be esterified using acyl chlorides, acid anhydrides, or carboxylic acids under appropriate coupling conditions (e.g., using coupling agents like DCC or EDC). This allows for the introduction of various ester functionalities.

Alterations to the Methyl Group (C2)

The methyl group at the C2 position, while generally less reactive than the hydroxyl group, can also be a site for chemical modification.

Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid. This transformation opens up a wide range of subsequent derivatization possibilities, such as the formation of imines, amides, or esters.

Condensation Reactions: The methyl group can potentially participate in condensation reactions with aldehydes or ketones under specific conditions, leading to the formation of larger, more complex structures. evitachem.com

Substitutions on the Quinolone Nitrogen (N1)

The nitrogen atom within the quinoline ring can undergo reactions to form quaternary salts.

N-Alkylation: Treatment with alkyl halides can lead to the formation of N-alkylated quinolinium salts. pharmaguideline.com This modification introduces a positive charge and can significantly alter the compound's solubility and biological properties. The choice of the alkylating agent allows for the introduction of a wide variety of substituents at the nitrogen atom.

Halogenation and Other Electrophilic/Nucleophilic Substitutions

The quinoline ring system, particularly when activated by functional groups such as a hydroxyl group, is amenable to various substitution reactions. The inherent electronic properties of this compound allow for both electrophilic and nucleophilic attacks, leading to a variety of derivatives.

The hydroxyl group at the C-5 position can participate in substitution reactions, potentially acting as a leaving group after activation, or directing electrophilic substitution to other positions on the ring. evitachem.com Furthermore, the fluorine atom at the C-6 position, while generally stable, can undergo nucleophilic aromatic substitution (SNA_r) under specific conditions, particularly with strong nucleophiles. Such reactions on fluoroquinolines can introduce amines or thiols to the quinoline core.

While direct halogenation studies on this compound are not extensively detailed in the available literature, related transformations on analogous quinoline structures provide insight into potential reactions. For instance, the conversion of a hydroxyl group to a chloro group is a common transformation. In a related compound, 6-fluoro-2-methylquinolin-4(1H)-one, the hydroxyl group is readily converted to a chlorine atom using phosphorus oxychloride (POCl₃) at elevated temperatures. acs.org This resulting 4-chloro derivative is then susceptible to nucleophilic substitution, for example, by methoxide (B1231860) ions to yield a methoxy (B1213986) derivative. acs.org This suggests that the hydroxyl group of this compound could similarly be transformed to facilitate further functionalization.

Oxidation of the hydroxyl group represents another potential transformation, which could lead to the formation of quinone derivatives. evitachem.com

Catalyst-Mediated Synthesis and Functionalization

The functionalization of heterocyclic compounds like this compound has been significantly advanced through the use of transition-metal catalysis. These methods, particularly those involving C-H activation, offer atom-economical and efficient routes to create new carbon-carbon and carbon-heteroatom bonds, often with high regioselectivity. mdpi.comresearchgate.net Catalysts based on palladium and iridium are especially prominent in the modification of quinoline scaffolds. rsc.org

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling reactions that are crucial for creating complex molecules. nih.govsigmaaldrich.com For derivatives of the 6-Fluoro-2-methylquinoline (B24327) scaffold, palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings are particularly valuable. acs.orgnih.gov

These reactions typically require a pre-functionalized quinoline, such as a halogenated or borylated derivative. For example, a borylated quinoline, synthesized via methods like iridium-catalyzed borylation (see section 2.3.2), can be coupled with various aryl or vinyl halides in a Suzuki-Miyaura reaction. acs.orgnih.gov Similarly, a halogenated quinoline can undergo amination through a Buchwald-Hartwig coupling. acs.orgnih.gov

Research on the related 4-chloro-6-fluoro-2-methylquinoline-7-boronic ester has demonstrated its successful application in high-yielding Suzuki-Miyaura reactions with several brominated substrates. acs.orgnih.gov This highlights the potential for creating diverse biaryl structures from the this compound core after suitable derivatization.

Table 1: Examples of Palladium-Catalyzed Reactions on Functionalized Fluoroquinolines

| Reaction Type | Quinoline Substrate | Coupling Partner | Catalyst System | Product Type | Ref. |

|---|---|---|---|---|---|

| Suzuki-Miyaura | C7-Borylated 4-chloro-6-fluoro-2-methylquinoline (B103436) | Brominated arenes/heteroarenes | Pd₂(dba)₃, RuPhos, NaOt-Bu | C7-Arylated quinoline | acs.orgnih.gov |

| Hartwig-Buchwald | C7-Brominated 4-methoxy-6-fluoro-2-methylquinoline | Piperidine | Pd₂(dba)₃, RuPhos, NaOt-Bu | C7-Aminated quinoline | acs.orgnih.gov |

This table presents examples from related quinoline systems to illustrate the potential of palladium-catalyzed reactions.

Iridium-Catalyzed C-H Borylation Methodologies

Direct C-H borylation catalyzed by iridium complexes has emerged as a powerful tool for the late-stage functionalization of heterocycles, including quinolines. rsc.orgiyte.edu.tr This method allows for the direct conversion of a C-H bond into a C-B bond, creating a versatile boronic ester intermediate without the need for a pre-existing functional group like a halide. nih.gov The resulting organoboronate esters are valuable substrates for subsequent transformations, most notably palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. acs.orgnih.gov

The regioselectivity of the borylation is influenced by both steric and electronic factors. rsc.org For the quinoline scaffold, iridium catalysis, often employing a ligand like 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy) with a catalyst precursor such as [Ir(OMe)COD]₂, directs the borylation to specific positions. nih.gov

Studies on 6-fluoroquinolines have shown that iridium-catalyzed borylation proceeds efficiently. For instance, the borylation of 4-chloro-6-fluoro-2-methylquinoline using [Ir(OMe)COD]₂, dtbpy, and bis(pinacolato)diboron (B136004) (B₂pin₂) selectively occurs at the C-7 position. acs.orgnih.gov The resulting boronic ester can then be transformed into a variety of other functional groups.

Table 2: Iridium-Catalyzed C-H Borylation of a 6-Fluoroquinoline (B108479) Derivative

| Substrate | Catalyst System | Boron Source | Solvent | Temperature | Product | Ref. |

|---|

The resulting boronate ester can be converted into the corresponding boronic acid or a more reactive potassium trifluoroborate salt, expanding its synthetic utility. acs.orgnih.gov

Chemoselective Transformations

Chemoselectivity is crucial when functionalizing a molecule with multiple reactive sites like this compound. The presence of the hydroxyl group, the fluorine atom, the methyl group, and various C-H bonds on the aromatic rings necessitates reactions that can target one site without affecting the others.

The iridium-catalyzed C-H borylation and subsequent palladium-catalyzed coupling reactions are prime examples of chemoselective transformations. The borylation selectively activates a specific C-H bond, leaving other functional groups intact. acs.orgnih.gov The subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings are also highly chemoselective, proceeding at the carbon-boron or carbon-halogen bond without disturbing other parts of the molecule. acs.orgnih.gov

For instance, after the C-H borylation of a 6-fluoroquinoline derivative at the C7 position, the resulting boronic ester can be selectively converted into a hydroxyl group using an oxidizing agent like hydrogen peroxide. acs.orgnih.gov This two-step borylation-oxidation sequence represents a formal C-H hydroxylation. Similarly, the borylated intermediate can be converted to chloro, bromo, or iodo derivatives using copper halides, which can then undergo further selective reactions. acs.org These sequential, catalyst-mediated transformations provide a highly controlled and versatile platform for the diversification of the 6-fluoro-2-methylquinoline scaffold.

Advanced Spectroscopic and Structural Elucidation of 6 Fluoro 2 Methylquinolin 5 Ol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering profound insights into the chemical environment of individual atoms. For substituted quinolines like 5-Fluoro-2-methylquinolin-8-ol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides an unambiguous assignment of its molecular framework.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 5-Fluoro-2-methylquinolin-8-ol, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), reveals distinct signals corresponding to the aromatic protons, the methyl group, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic effects of the fluorine, hydroxyl, and methyl substituents, as well as the nitrogen atom within the quinoline (B57606) ring system.

In a typical spectrum, the methyl protons (CH₃) at the C-2 position appear as a sharp singlet, owing to the absence of adjacent protons for coupling. The protons on the quinoline ring exhibit characteristic splitting patterns (doublets, double doublets, or multiplets) arising from spin-spin coupling with neighboring protons. The fluorine atom further influences the signals of nearby protons, introducing additional coupling (J-coupling), which can be observed in the fine structure of the proton signals. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be solvent and concentration-dependent.

Interactive Data Table: ¹H NMR Chemical Shifts and Coupling Constants for 5-Fluoro-2-methylquinolin-8-ol in DMSO-d6

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ | 2.72 | s (singlet) | - |

| H-6 | 7.00 | dd (doublet of doublets) | JH-H = 8.5 Hz, JH-F = 5.0 Hz |

| H-7 | 7.18 | m (multiplet) | - |

| H-4 | 7.56 | d (doublet) | JH-H = 8.6 Hz |

| H-3 | 8.30 | d (doublet) | JH-H = 8.6 Hz |

| OH | 9.45 | bs (broad singlet) | - |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In the case of 5-Fluoro-2-methylquinolin-8-ol, the spectrum displays ten distinct signals, corresponding to the ten carbon atoms in the structure. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The carbon atom bonded to the fluorine (C-5) exhibits a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in ¹³C NMR of organofluorine compounds. Other carbons in proximity to the fluorine atom will show smaller, long-range couplings (²JCF, ³JCF, etc.). The carbons of the quinoline ring appear in the aromatic region of the spectrum, with their specific chemical shifts influenced by the substituents. The methyl carbon (CH₃) resonates at a much higher field (lower ppm value).

Interactive Data Table: ¹³C NMR Chemical Shifts and C-F Coupling Constants for 5-Fluoro-2-methylquinolin-8-ol in DMSO-d6

| Carbon Assignment | Chemical Shift (δ) in ppm | C-F Coupling Constant (JCF) in Hz |

| CH₃ | 24.71 | - |

| C-7 | 109.58 | d, JCF = 20.4 Hz |

| C-6 | 109.78 | d, JCF = 8.1 Hz |

| C-4a | 116.64 | d, JCF = 18.0 Hz |

| C-3 | 122.84 | d, JCF = 2.6 Hz |

| C-8a | 128.95 | d, JCF = 3.1 Hz |

| C-4 | 137.54 | d, JCF = 3.1 Hz |

| C-8 | 149.06 | d, JCF = 3.1 Hz |

| C-5 | 149.68 | d, JCF = 238.0 Hz (¹JCF) |

| C-2 | 158.00 | - |

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For a compound like 6-Fluoro-2-methylquinolin-5-ol, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom at the C-6 position. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring and is influenced by the other substituents. Furthermore, this fluorine signal would be split by coupling to adjacent protons, providing further structural confirmation. While specific data for the target compound is unavailable, the analysis of related fluorinated quinolines indicates that the chemical shifts are sensitive to the substitution pattern on the ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would map out the proton-proton coupling network within the quinoline ring system. Cross-peaks in the COSY spectrum would connect protons that are spin-coupled, typically those on adjacent carbon atoms. This would allow for the unambiguous assignment of the aromatic protons by tracing the connectivity from one proton to its neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For 5-Fluoro-2-methylquinolin-8-ol, the HSQC spectrum would show cross-peaks connecting the signal of each aromatic proton to its corresponding carbon atom, and the methyl protons to the methyl carbon. This provides a direct link between the ¹H and ¹³C NMR assignments.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms.

For this compound, the expected monoisotopic mass can be calculated from its chemical formula, C₁₀H₈FNO. An HRMS experiment would be expected to yield a molecular ion peak [M+H]⁺ (in positive ion mode) with an m/z value that corresponds very closely to the calculated exact mass. This would provide strong evidence for the elemental composition of the synthesized compound.

Interactive Data Table: Calculated Exact Mass for this compound

| Compound | Formula | Calculated Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |

| This compound | C₁₀H₈FNO | 177.05899 | 178.06677 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique for the analysis of volatile and semi-volatile compounds. While specific GC-MS data for this compound is not extensively documented in publicly available literature, the fragmentation patterns of analogous quinoline derivatives can provide significant insight into its expected mass spectrometric behavior.

For instance, the mass spectrum of a related compound, 6-methylquinoline (B44275), is dominated by its molecular ion peak (M+) at m/z 143, indicating the stability of the quinoline ring system under electron ionization (EI) conditions. nih.gov The fragmentation of this compound would be expected to follow patterns characteristic of substituted quinolines, influenced by the fluoro, methyl, and hydroxyl groups.

Key fragmentation pathways for aromatic and heterocyclic compounds often involve the loss of small, stable molecules or radicals. For this compound (molecular weight: 177.17 g/mol ), the mass spectrum would likely exhibit a prominent molecular ion peak at m/z 177. Subsequent fragmentation could proceed through several pathways:

Loss of a methyl radical (-CH₃): This would result in a fragment ion at m/z 162.

Loss of carbon monoxide (-CO): A common fragmentation for phenolic compounds, leading to a fragment at m/z 149.

Loss of a hydrogen cyanide molecule (-HCN): Characteristic of nitrogen-containing heterocyclic rings, this would yield a fragment at m/z 150.

Retro-Diels-Alder (RDA) reaction: The quinoline ring system can undergo RDA fragmentation, leading to the cleavage of the heterocyclic ring.

The retention time in the gas chromatograph would be influenced by the compound's volatility and polarity, which are affected by the hydroxyl and fluorine substituents. The hydroxyl group, in particular, may necessitate derivatization (e.g., silylation) to improve chromatographic peak shape and prevent thermal degradation in the injector port.

Table 1: Predicted GC-MS Fragmentation for this compound

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [M]+• | Molecular Ion | 177 |

| [M-CH₃]+ | Loss of a methyl radical | 162 |

| [M-CO]+• | Loss of carbon monoxide | 149 |

| [M-HCN]+• | Loss of hydrogen cyanide | 150 |

This table is predictive and based on the fragmentation patterns of analogous compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for the analysis of polar and non-volatile molecules. wikipedia.org For this compound, ESI-MS would be expected to produce a strong signal for the protonated molecule, [M+H]+, at an m/z corresponding to its molecular weight plus the mass of a proton. Given the molecular weight of 177.17, the expected [M+H]+ ion would appear at approximately m/z 178.18.

The presence of the basic nitrogen atom in the quinoline ring readily accepts a proton, making positive ion mode ESI a highly effective method for its detection. Studies on related fluoroquinolone antibiotics demonstrate that ESI-MS spectra at low cone voltages primarily show the molecular adduct ions. capes.gov.br As the cone voltage is increased, collisionally activated dissociation can induce fragmentation, providing structural information.

For this compound, in-source fragmentation or tandem MS (MS/MS) experiments on the [M+H]+ ion could reveal characteristic losses. Similar to GC-MS, the loss of small molecules such as H₂O (from the hydroxyl group), CO, and CH₃ radicals would be anticipated. The high-resolution mass spectrometry capabilities often coupled with ESI can provide accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. scielo.br

Table 2: Expected ESI-MS Ions for this compound

| Ion Species | Formula | Predicted m/z |

| [M+H]+ | C₁₀H₉FNO+ | 178.07 |

| [M+Na]+ | C₁₀H₈FNNaO+ | 200.05 |

This table presents predicted values for the most common adducts in positive ion mode ESI-MS.

Vibrational Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups. Analysis of related quinoline derivatives provides a strong basis for assigning these vibrational modes. mdpi.commdpi.com

O-H Stretching: A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding in the solid state.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ region, while the methyl group's C-H stretching will likely be observed between 2850 and 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds of the quinoline ring will produce a series of sharp bands in the 1450-1650 cm⁻¹ range.

C-F Stretching: A strong absorption band characteristic of the C-F bond is expected in the region of 1000-1400 cm⁻¹. The exact position can be influenced by the aromatic system.

O-H Bending and C-O Stretching: The in-plane bending of the O-H group and the stretching of the C-O bond of the phenol (B47542) are expected to give rise to bands in the 1200-1400 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3200-3600 | O-H stretch (H-bonded) | Strong, Broad |

| 3000-3100 | Aromatic C-H stretch | Medium to Weak |

| 2850-3000 | Aliphatic C-H stretch | Medium |

| 1450-1650 | C=C and C=N stretch (aromatic) | Strong to Medium |

| 1000-1400 | C-F stretch | Strong |

| 1200-1400 | C-O stretch and O-H bend | Strong to Medium |

This table is based on characteristic vibrational frequencies of functional groups found in analogous compounds.

Raman spectroscopy provides complementary information to FTIR, with different selection rules governing the activity of vibrational modes. Aromatic rings, due to their polarizable electron systems, often produce strong Raman signals. For this compound, the Raman spectrum would be expected to be rich in information.

Ring Breathing Modes: The quinoline ring system will have characteristic "ring breathing" modes, which are often strong in the Raman spectrum and appear in the fingerprint region below 1600 cm⁻¹. Studies on fluoroquinolones have identified prominent characteristic peaks for the pyridone nucleus. researchgate.net

C-F Vibration: The C-F bond, while producing a strong IR signal, may have a weaker but still observable Raman signal. Characteristic peaks for the C-F bond in fluoroquinolones have been assigned in the 770-880 cm⁻¹ range. researchgate.net

Methyl Group Vibrations: The symmetric and asymmetric C-H bending modes of the methyl group would also be visible.

The combination of FTIR and Raman spectroscopy allows for a more complete characterization of the vibrational framework of the molecule.

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3000-3100 | Aromatic C-H stretch | Medium |

| 1300-1650 | Aromatic Ring Vibrations | Strong |

| 700-900 | C-F stretch / Ring Deformation | Medium |

Predictions are based on Raman spectra of related quinoline and fluoroquinolone compounds. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV radiation, and its absorption spectrum is sensitive to the nature and position of substituents. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, would be expected to show multiple absorption bands corresponding to π → π* transitions.

The electronic structure of substituted quinolines has been a subject of interest, with substituents influencing the energies of the molecular orbitals. acs.orgacs.org The hydroxyl group, being an electron-donating group, and the fluorine atom, an electron-withdrawing group, will both modulate the electronic transitions of the quinoline core. The presence of the hydroxyl group, in particular, is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline.

Typically, quinoline and its derivatives exhibit two or three main absorption bands in the UV region. For this compound, one would expect to observe absorption maxima in the ranges of 220-250 nm and 270-350 nm. The exact positions and intensities of these bands would be influenced by the solvent polarity.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Wavelength Range (nm) | Electronic Transition |

| 220-250 | π → π |

| 270-350 | π → π |

This table provides an estimated range for the absorption maxima based on the UV-Vis spectra of substituted quinolines.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure

The planar quinoline ring system is expected to be a dominant feature of the molecular conformation. The substituents (fluoro, methyl, and hydroxyl groups) will lie in or close to the plane of the ring system. In the solid state, the molecules are likely to pack in a way that maximizes intermolecular interactions.

A crucial aspect of the crystal packing would be the formation of intermolecular hydrogen bonds involving the phenolic hydroxyl group. The hydroxyl group can act as both a hydrogen bond donor (O-H) and acceptor (the lone pairs on the oxygen). This would likely lead to the formation of chains or networks of molecules in the crystal lattice. The nitrogen atom of the quinoline ring could also act as a hydrogen bond acceptor.

Table 6: Predicted Crystallographic Parameters and Interactions for this compound

| Parameter/Interaction | Expected Observation |

| Molecular Conformation | Largely planar quinoline ring system |

| Dominant Intermolecular Interaction | O-H···N or O-H···O hydrogen bonding |

| Secondary Interactions | π-π stacking between quinoline rings |

| Crystal System | Likely monoclinic or orthorhombic |

This table is a prediction based on the known crystal structures of analogous quinolinol and substituted quinoline compounds.

Computational and Theoretical Investigations of 6 Fluoro 2 Methylquinolin 5 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules, such as their geometry, vibrational frequencies, and electronic characteristics. For 6-Fluoro-2-methylquinolin-5-ol, DFT calculations are typically performed using a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311++G(d,p) to ensure accurate results. ekb.egmdpi.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This process calculates the bond lengths, bond angles, and dihedral angles that define the molecule's equilibrium structure.

For this compound, a full geometry optimization would reveal the precise spatial relationship between the quinoline (B57606) core, the fluorine atom, the methyl group, and the hydroxyl group. The analysis would confirm the planarity of the quinoline ring system and determine the preferred orientation of the hydroxyl proton and the methyl group hydrogens. Such calculations are foundational, as the optimized geometry is the basis for all further computational analyses, including orbital and reactivity studies. mdpi.com

Table 1: Predicted Geometrical Parameters for this compound from a Representative DFT Optimization Note: The following data is illustrative of the typical output from a DFT geometry optimization calculation, as specific published data for this exact molecule is not available.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C5-O | ~1.36 Å |

| C6-F | ~1.35 Å | |

| N1-C2 | ~1.37 Å | |

| C2-C(Methyl) | ~1.50 Å | |

| Bond Angles | C4-C5-C6 | ~120° |

| C5-C6-C7 | ~121° | |

| C5-O-H | ~109° | |

| Dihedral Angles | C4-C10-N1-C2 | ~0.0° |

| F-C6-C5-O | ~180.0° |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, representing the molecule's nucleophilicity. The LUMO is the innermost orbital without electrons and acts as an electron acceptor, representing the molecule's electrophilicity. rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) and quinoline ring system, while the LUMO would be distributed across the aromatic system.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Quinoline Derivative Note: This table presents typical values obtained from DFT calculations for quinoline derivatives to illustrate the concept. Specific values for this compound would require dedicated computation.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.844 | Electron-donating capacity |

| LUMO | -2.069 | Electron-accepting capacity |

| Energy Gap (ΔE) | 3.775 | Chemical Reactivity/Stability |

Data adapted from a study on substituted quinoline derivatives for illustrative purposes. rsc.org

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to identify sites prone to electrophilic and nucleophilic attack. uantwerpen.be The map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential. uantwerpen.bedeeporigin.com

For this compound, an MEP map would likely show negative potential (red/yellow) concentrated around the electronegative nitrogen atom of the quinoline ring, the oxygen of the hydroxyl group, and the fluorine atom. These sites represent the primary locations for hydrogen bonding and interactions with electrophiles. Positive potential (blue) would likely be found around the hydrogen atom of the hydroxyl group, making it a potential site for nucleophilic interaction. rsc.orgresearchgate.net

Ionization Potential (I) and Electron Affinity (A) can be approximated using Koopmans' theorem: I ≈ -EHOMO and A ≈ -ELUMO.

Chemical Hardness (η) measures the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." It is calculated as η ≈ (ELUMO - EHOMO) / 2. researchgate.netnih.gov

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a higher reactivity.

Electronegativity (χ) describes the ability of a molecule to attract electrons and is calculated as χ ≈ -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts electrons from the environment. It is defined as ω = μ²/2η (where μ is the chemical potential, μ = -χ). ekb.egnih.gov

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other related compounds.

Table 3: Representative Global Reactivity Descriptors Note: These values are calculated from the representative HOMO/LUMO energies in Table 2 for illustrative purposes.

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 5.844 |

| Electron Affinity (A) | -ELUMO | 2.069 |

| Electronegativity (χ) | (I + A) / 2 | 3.957 |

| Chemical Hardness (η) | (I - A) / 2 | 1.888 |

| Chemical Softness (S) | 1 / η | 0.530 |

| Electrophilicity Index (ω) | χ² / (2η) | 4.148 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation provides detailed information on the conformational changes and dynamic behavior of a molecule in a simulated environment, such as in water or interacting with a biological membrane or protein.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov It is a critical tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

Given the established biological activities of related quinoline and fluoroquinolone compounds, this compound could be docked against various protein targets. Potential targets include:

Bacterial DNA Gyrase and Topoisomerase IV: As many fluoroquinolones are antibacterial agents, docking into the active sites of these enzymes could predict potential antibacterial activity. semanticscholar.orgnih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase: Substituted quinolines are known inhibitors of EGFR, a key target in cancer therapy. Docking studies could reveal if the compound fits into the ATP-binding site of EGFR. nih.gov

TEAD Transcription Factors: Quinolinols have been identified as molecules that can bind to the palmitate-binding pocket of TEAD proteins, modulating the Hippo signaling pathway. nih.gov

A typical docking study would report a binding energy or score (in kcal/mol), with more negative values indicating stronger binding. It would also identify the specific amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

Table 4: Illustrative Molecular Docking Results for a Ligand in Protein Active Sites Note: This table is a hypothetical representation of potential docking results for this compound against relevant biological targets.

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Potential Hydrogen Bonds |

| DNA Gyrase B (e.g., 1KZN) | -7.5 | Asp73, Gly77, Ile78 | Asp73 with 5-OH group |

| EGFR Kinase (e.g., 1M17) | -8.2 | Met793, Leu718, Thr790 | Met793 with N1 of quinoline |

| TEAD2 (e.g., 6I0E) | -6.9 | Tyr381, Phe348, Lys300 | Tyr381 with 5-OH group |

Ligand-Protein Interaction Prediction

The prediction of how a small molecule like "this compound" interacts with proteins is a cornerstone of computational drug discovery. Molecular docking is a primary tool used for this purpose. This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then scoring these poses based on a force field that approximates the binding free energy.

While specific docking studies for "this compound" are not widely available in published literature, studies on similar fluoroquinolone compounds provide a framework for understanding its potential interactions. For instance, molecular docking studies of various fluoroquinolones with human topoisomerase IIα and IIβ have revealed key binding interactions. nih.gov These studies show that fluoroquinolones can form hydrogen bonds and have good binding affinities with the active sites of these enzymes. nih.gov It is plausible that "this compound" could also interact with the active site of topoisomerase enzymes, with the hydroxyl and fluoro groups potentially forming key hydrogen bonds and halogen bonds with amino acid residues.

Illustrative Example of Potential Interactions:

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond | Hydroxyl (-OH) | Asp, Glu, Ser, Thr |

| Hydrogen Bond | Quinoline Nitrogen | Asn, Gln |

| Halogen Bond | Fluorine (-F) | Backbone Carbonyl Oxygen |

| Hydrophobic Interaction | Methylquinolinone Core | Ala, Val, Leu, Ile |

This table is illustrative and based on the general binding modes of related compounds.

Binding Energy Calculations

Following molecular docking, the calculation of binding energy provides a more quantitative estimate of the affinity between a ligand and a protein. Methods such as Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Poisson-Boltzmann and Surface Area solvation (MM/PBSA) are commonly employed. These methods calculate the free energy of binding by considering various energy components, including van der Waals forces, electrostatic interactions, and solvation energies.

For fluoroquinolone derivatives, binding energy calculations have been used to rank potential inhibitors. For example, in silico studies on various fluoroquinolones docked with topoisomerase II have reported binding energies in the range of -8 to -11 kcal/mol. nih.gov These values indicate a strong binding affinity. The binding energy of "this compound" with its potential protein targets would need to be calculated using similar computational approaches to ascertain its binding strength. A lower binding energy generally suggests a more stable ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. These models are built by developing a mathematical relationship between molecular descriptors (physicochemical properties) and the observed activity.

While specific QSAR models for "this compound" are not available, numerous QSAR studies have been conducted on quinoline and fluoroquinolone derivatives. researchgate.netnih.govmdpi.com These studies have identified key molecular descriptors that influence the antibacterial and anticancer activities of these compounds. For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed for tetrahydroquinoline derivatives, showing good statistical and predictive properties. mdpi.com

These models often highlight the importance of steric, electrostatic, and hydrophobic fields in determining the biological activity. For "this compound," a QSAR study would involve synthesizing a series of analogues with modifications at various positions and correlating their biological activities with calculated molecular descriptors. This would help in understanding the structural requirements for optimal activity and in designing more potent derivatives.

Key Steps in a Typical QSAR Study:

Data Set Selection: A series of compounds with known biological activities is chosen.

Molecular Descriptor Calculation: Various 2D and 3D descriptors are calculated for each molecule.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build the QSAR model.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These predictions can aid in the structural elucidation and characterization of novel compounds like "this compound."

NMR Chemical Shifts: DFT calculations can accurately predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govrsc.orgnih.govmdpi.comuni-muenchen.de The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. By referencing these values to a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C), the chemical shifts can be predicted. For fluorinated compounds, predicting ¹⁹F NMR chemical shifts is particularly valuable. rsc.orgnih.govuni-muenchen.de DFT methods like ωB97XD with an appropriate basis set have been shown to provide accurate ¹⁹F chemical shift predictions. rsc.org

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. researchgate.netnih.govdergipark.org.trnih.govsigmaaldrich.com The calculated frequencies are often scaled to account for anharmonicity and other systematic errors. These predicted spectra can be compared with experimental data to confirm the molecular structure. Studies on similar molecules like 6-methylquinoline (B44275) and 6-chloroquinoline (B1265530) have demonstrated the utility of DFT in assigning vibrational modes. nih.govdergipark.org.tr

Illustrative Table of Predicted Spectroscopic Data (Methodology Based):

| Spectroscopic Property | Computational Method | Typical Basis Set | Expected Information |

| ¹H NMR Chemical Shift | GIAO-DFT | 6-311++G(2d,p) | Proton chemical environments |

| ¹³C NMR Chemical Shift | GIAO-DFT | 6-311++G(2d,p) | Carbon skeleton connectivity |

| ¹⁹F NMR Chemical Shift | GIAO-DFT | aug-cc-pVDZ | Electronic environment of fluorine |

| Vibrational Frequencies (IR/Raman) | DFT | B3LYP/6-311+G** | Functional groups and bond vibrations |

This table illustrates the computational methods used for spectroscopic prediction and the type of information that can be obtained.

Exploration of Biological Activities and Underlying Molecular Mechanisms

Antimicrobial Research Perspectives

The core structure of 6-Fluoro-2-methylquinolin-5-ol is reminiscent of fluoroquinolone antibiotics, a class of synthetic antibacterial agents with a broad spectrum of activity. nih.govbiointerfaceresearch.com The introduction of a fluorine atom at the C6 position of the quinoline (B57606) ring is a critical modification that has been shown to significantly enhance the antibacterial potency of these compounds. nih.gov

While direct studies on the antibacterial activity of this compound are not extensively documented, the broader class of fluoroquinolones has demonstrated significant efficacy against a wide range of bacteria.

Mycobacterium tuberculosis : Fluoroquinolones are a cornerstone in the treatment of multidrug-resistant tuberculosis. mdpi.com Compounds like ciprofloxacin (B1669076) and ofloxacin (B1677185) have been used successfully in treating infections caused by resistant M. tuberculosis strains. nih.gov Studies on various fluorinated quinolones have shown potent in vitro activity against clinical isolates of M. tuberculosis, including those resistant to first-line drugs. nih.govnih.gov For instance, levofloxacin (B1675101) and grepafloxacin (B42181) have demonstrated high activity, with a Minimum Inhibitory Concentration for 90% of strains (MIC90) of 1 μg/ml. nih.gov This suggests that the 6-fluoroquinoline (B108479) scaffold is a promising feature for anti-tuberculosis drug design.

Gram-positive and Gram-negative Bacteria : The fluorine atom at the C6 position generally improves the penetration of quinolones into bacterial cells and enhances their activity against Gram-negative bacteria. nih.gov Newer generations of fluoroquinolones have expanded their spectrum to include potent activity against Gram-positive bacteria as well, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com For example, the novel des-fluoro(6) quinolone, BMS-284756, which lacks the C6 fluorine, still shows high activity against various staphylococci and streptococci. nih.gov This indicates that while the C6-fluoro group is beneficial, other structural modifications on the quinoline ring also play a crucial role in determining the antibacterial spectrum. Research on various quinoline derivatives has consistently shown their potential as broad-spectrum antibacterial agents. biointerfaceresearch.comnih.govsemanticscholar.org

Below is a table summarizing the activity of some representative fluoroquinolones against different bacterial types.

| Fluoroquinolone | Bacterial Type | Activity Level |

| Ciprofloxacin | Gram-negative, M. tuberculosis | High |

| Levofloxacin | Gram-positive, Gram-negative, M. tuberculosis | High |

| Moxifloxacin | Gram-positive, Gram-negative, Anaerobes | High |

The investigation into the antifungal properties of quinoline derivatives has yielded promising results. A study on furo[2,3-f]quinolin-5-ol derivatives, which share the quinolin-5-ol core structure, demonstrated significant in vitro antifungal activity against a range of pathogenic fungi, including Candida species, Aspergillus species, and Cryptococcus neoformans. nih.gov This suggests that the quinolin-5-ol scaffold could be a valuable starting point for the development of novel antifungal agents. While direct data on this compound is not available, the activity of these related compounds warrants further investigation into its potential antifungal efficacy.

The primary antibacterial mechanism of fluoroquinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.com These enzymes are essential for bacterial DNA replication, transcription, and repair.

DNA Gyrase Inhibition : DNA gyrase, a tetrameric enzyme composed of two GyrA and two GyrB subunits, introduces negative supercoils into bacterial DNA, a process crucial for DNA replication. Fluoroquinolones bind to the complex of DNA and gyrase, stabilizing the transient double-strand DNA breaks created by the enzyme. nih.gov This leads to an accumulation of these breaks, ultimately resulting in bacterial cell death. The fluorine atom at the C6 position is thought to play a role in the interaction with DNA gyrase. nih.gov

The process of inhibition can be summarized as follows:

DNA gyrase creates a double-strand break in the DNA.

Another segment of DNA is passed through the break.

The break is then resealed.

Fluoroquinolones trap the enzyme-DNA complex in the state where the DNA is cleaved, preventing resealing.

This mechanism is a well-established target for antibacterial drug development, and it is highly probable that this compound, should it possess antibacterial activity, would act through a similar mechanism.

Enzyme Inhibition Studies

Beyond their antimicrobial effects, quinoline derivatives have been explored as inhibitors of various enzymes involved in human diseases.

Sphingosine (B13886) kinases (SphK) are enzymes that catalyze the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a signaling lipid involved in cell proliferation, survival, and inflammation. Overexpression of SphK is implicated in various cancers. nih.gov A study on modified quinoline-5,8-diones, which are structurally related to this compound, demonstrated their ability to inhibit both SphK1 and SphK2. nih.govnih.govresearchgate.net The research involved a fragment-based approach to develop these inhibitors, suggesting that the quinoline core can serve as a scaffold for designing potent SphK inhibitors. nih.govnih.gov A para-fluoro substituted derivative showed improved inhibitory potency for SphK1. nih.gov This indicates the potential for this compound or its derivatives to be investigated as kinase inhibitors for cancer therapy.

Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), second messengers that play crucial roles in signal transduction in the brain. The inhibition of PDE10A has been explored as a therapeutic strategy for neurological and psychiatric disorders such as schizophrenia and Huntington's disease. nih.gov A series of fluorine-containing quinoline derivatives have been synthesized and evaluated as potent and selective PDE10A inhibitors. nih.gov Several of these new analogues exhibited high potency with IC50 values in the low nanomolar range. nih.gov The research highlights the importance of the quinoline scaffold in designing effective PDE10A inhibitors. researchgate.net While these studies did not specifically test this compound, the positive results with fluorinated quinolines suggest that it could be a candidate for further investigation in this area.

Cytochrome P450 (CYP2A6) Enzyme Interactions

Cytochrome P450 2A6 (CYP2A6) is a critical enzyme in human metabolism, primarily known for its role in the oxidation of nicotine (B1678760) and various other xenobiotics. The interaction of novel chemical entities with CYP enzymes is a key area of pharmacological research to determine potential drug-drug interactions and metabolic pathways.

A comprehensive review of scientific databases and peer-reviewed literature reveals a lack of specific studies investigating the direct interaction between this compound and the Cytochrome P450 2A6 enzyme. Consequently, there is no published data to characterize its potential inhibitory or inductive effects on CYP2A6 activity. While research has been conducted on the broader class of quinoline derivatives and their interactions with CYP enzymes, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Research into Modulators of Cellular Pathways

Inhibition of DNA Topoisomerase I

DNA topoisomerase I is a vital enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. It is a well-established target for anticancer drugs. The inhibitory potential of various quinoline-based compounds has been explored in this context.

However, a focused search of the scientific literature indicates that this compound has not been specifically evaluated as an inhibitor of DNA topoisomerase I. Therefore, there are no available research findings or data tables to report on its activity against this enzyme.

Tubulin Polymerization Inhibition

Tubulin polymerization is a dynamic process essential for the formation of microtubules, which are critical components of the cytoskeleton involved in cell division, structure, and intracellular transport. Compounds that interfere with this process are potent mitotic inhibitors and are used in cancer chemotherapy.

There is currently no published research that investigates the effect of this compound on tubulin polymerization. Consequently, its potential to act as a tubulin polymerization inhibitor remains uncharacterized.

Reactivation of Latent Viral Expression (e.g., HIV-1)

The "shock and kill" strategy for eradicating latent HIV-1 reservoirs involves the use of latency-reversing agents (LRAs) to reactivate viral gene expression, thereby making infected cells susceptible to immune clearance. The discovery of novel LRAs is an active area of HIV cure research.

An extensive review of the relevant literature indicates that this compound has not been investigated for its ability to reactivate latent HIV-1 expression. There is no data available to suggest its involvement in any signaling pathways that lead to the reactivation of latent viruses.

Investigation of Other Molecular Targets and Signaling Pathways

Beyond the specific targets outlined above, the broader pharmacological profile of this compound remains largely unexplored in the public domain. Research into its effects on other molecular targets and signaling pathways has not been published in the peer-reviewed scientific literature. Therefore, a detailed account of its interactions with other cellular components cannot be provided at this time.

Structure Activity Relationship Sar Studies on 6 Fluoro 2 Methylquinolin 5 Ol Derivatives

Impact of Fluorine Position and Substitution on Biological Activity

The introduction of a fluorine atom into the quinoline (B57606) ring is a common strategy in medicinal chemistry to enhance biological activity. mdpi.com The position of the fluorine substituent can significantly impact the compound's electronic properties, lipophilicity, and metabolic stability. mdpi.com For quinoline-based antibacterial agents, a fluorine atom at the C6 position is a well-established feature that often leads to potent activity. slideshare.netmdpi.com This is attributed to favorable interactions with the target enzyme, DNA gyrase. scispace.com While direct comparative studies on the 6-fluoro versus other positional isomers (e.g., 5-fluoro, 7-fluoro, 8-fluoro) of 2-methylquinolin-5-ol (B1530918) are not available, it is hypothesized that the 6-fluoro substitution would be crucial for certain biological activities, such as antibacterial effects. The electron-withdrawing nature of fluorine at C6 can also influence the acidity of the C5-hydroxyl group, potentially affecting its interaction with biological targets.

Influence of Hydroxyl Group (C5) and its Derivatization on Activity

The hydroxyl group at the C5 position is a key functional group that can participate in hydrogen bonding with biological targets. Its presence and acidity can be critical for the compound's mechanism of action. Derivatization of this hydroxyl group, for example, through etherification or esterification, would significantly alter the molecule's properties. Such modifications could serve as a prodrug strategy to improve bioavailability or could introduce new functionalities to probe the binding site of a target protein. For instance, converting the hydroxyl group to a methoxy (B1213986) group would remove its hydrogen bond donating capability and increase lipophilicity, which could lead to a change in the biological activity profile. Studies on other quinolinol derivatives have shown that such modifications can have a profound impact on their therapeutic potential. ekb.eg

Effects of Heterocyclic and Aromatic Substituents on Activity

The introduction of heterocyclic and aromatic substituents is a common strategy to enhance the potency and selectivity of bioactive molecules. Attaching such groups to the 6-Fluoro-2-methylquinolin-5-ol core, potentially at the C5-hydroxyl position or by replacing the C2-methyl group, could lead to derivatives with improved biological profiles. For example, the addition of a piperazine (B1678402) or morpholine (B109124) ring, common pharmacophores in drug discovery, could enhance aqueous solubility and provide additional interaction points with a biological target. e3s-conferences.org Aromatic substituents could engage in pi-stacking or other non-covalent interactions, potentially increasing binding affinity. The specific choice of the heterocyclic or aromatic ring and its point of attachment would be crucial in determining the resulting change in biological activity.

Rational Design Principles for Enhanced Research Potency and Selectivity

The rational design of more potent and selective derivatives of this compound would be guided by an understanding of its biological target and the SAR of related compounds. mdpi.com Key principles would include:

Target-Oriented Design: If the biological target is known, computational methods such as molecular docking could be used to predict how different substituents on the this compound scaffold would interact with the binding site.

Isosteric Replacement: The fluorine atom at C6 could be replaced with other small electron-withdrawing groups to fine-tune electronic properties. Similarly, the C2-methyl group could be replaced by other small alkyl groups to probe steric tolerance.

Fragment-Based Growth: Small heterocyclic or aromatic fragments with known favorable binding properties could be appended to the core structure to explore new interactions with the target.

Without experimental data from a series of synthesized and tested analogs of this compound, these design principles remain theoretical for this specific scaffold.

Potential Applications of 6 Fluoro 2 Methylquinolin 5 Ol in Research and Advanced Materials Science

Building Blocks for Complex Molecule Synthesis

There is a lack of specific studies detailing the use of 6-Fluoro-2-methylquinolin-5-ol as a direct precursor or building block in the synthesis of more complex molecules. In principle, the hydroxyl and fluoro groups, along with the quinoline (B57606) core, offer reactive sites for various organic transformations. However, documented synthetic routes employing this specific compound as a starting material for larger, more intricate molecular architectures are not present in the available literature.

Ligands for Metal Complexes in Catalysis and Coordination Chemistry

The coordination chemistry of quinolinol derivatives is a well-established field, with the nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group acting as effective coordination sites for a variety of metal ions. These metal complexes have been shown to possess catalytic activity in a range of chemical reactions. Nevertheless, specific research on the synthesis of metal complexes using this compound as a ligand and the subsequent evaluation of their catalytic performance is not documented in the scientific literature.

Fluorescent Probes for In Vitro Biological Assays and Bioimaging Research

Quinoline-based compounds are known for their fluorescent properties, making them valuable scaffolds for the development of fluorescent probes in biological imaging and assays. The introduction of a fluorine atom can sometimes enhance the photophysical properties of a fluorophore. However, there are no specific studies available that characterize the fluorescent properties of this compound or explore its application as a fluorescent probe for in vitro biological assays or bioimaging.

Intermediates in the Development of Advanced Materials (e.g., OLEDs, DSSCs)

Quinoline derivatives have been investigated as components in advanced materials such as Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). Their electron-deficient nature and thermal stability make them suitable candidates for electron-transporting layers or as parts of emissive materials in OLEDs. Similarly, they can be incorporated into organic dyes for DSSCs. While the related compound, 6-Fluoro-2-methylquinoline (B24327), has been mentioned in the context of OLED technology, there is no specific information available on the use of this compound as an intermediate for these applications.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

While classical methods for quinoline (B57606) synthesis are well-established, they often involve harsh conditions, hazardous reagents, and significant environmental impact. sruc.ac.uk Future research must prioritize the development of green and sustainable synthetic routes for 6-Fluoro-2-methylquinolin-5-ol. This aligns with the broader shift in pharmaceutical chemistry towards more eco-friendly practices. sruc.ac.uktandfonline.com

Key areas for exploration include:

One-Pot Syntheses: Designing multi-component reactions where starting materials react in a single vessel to form the desired product, minimizing solvent waste and purification steps. tandfonline.com

Green Catalysts: Investigating the use of biodegradable and reusable catalysts, such as choline (B1196258) hydroxide (B78521) or solid acid catalysts like Nafion NR50, to replace traditional hazardous ones. tandfonline.commdpi.com

Alternative Energy Sources: Employing microwave-assisted nih.gov and ultrasound-based methods to accelerate reaction times and reduce energy consumption compared to conventional heating.

Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or aqueous polyethylene (B3416737) glycol (PEG-400). tandfonline.com

C-H Bond Functionalization: Exploring modern synthetic strategies like direct C-H bond functionalization to introduce the fluoro and hydroxyl groups onto the 2-methylquinoline (B7769805) scaffold with high atom economy and reduced waste. nih.govrsc.org

These methodologies would not only make the production of this compound more economically viable and environmentally friendly but could also facilitate the synthesis of a diverse library of related derivatives for further investigation. rsc.org

Comprehensive Mechanistic Investigations at the Molecular and Cellular Level

Understanding how a compound exerts its effects at a molecular and cellular level is fundamental to its development as a therapeutic agent. For this compound, a deep dive into its mechanism of action is a critical future step. Drawing parallels from the well-studied fluoroquinolone antibiotics, initial investigations could focus on their established targets. oup.com

Future mechanistic studies should encompass:

Target Identification and Validation: While fluoroquinolones are known to target bacterial DNA gyrase and topoisomerase IV, nih.gov it is crucial to determine if this compound shares these targets or possesses novel ones. Broader screening against panels of kinases, proteases, and other enzymes could reveal unexpected activities.

Enzyme Kinetics and Inhibition Studies: Detailed kinetic analyses are needed to characterize the mode of inhibition (e.g., competitive, non-competitive) for any identified enzyme targets.

Structural Biology: X-ray crystallography or cryo-electron microscopy studies could elucidate the precise binding mode of this compound within the active site of its target protein(s), revealing key molecular interactions.

Cellular Pathway Analysis: Investigating the downstream effects of the compound on cellular signaling pathways is essential. Techniques like transcriptomics and proteomics can provide a global view of the cellular response to treatment.

Molecular Modeling: In silico methods, such as molecular docking and molecular dynamics simulations, can complement experimental work by predicting binding affinities and exploring the stability of the compound-target complex over time.

Exploration of New Biological Targets and Therapeutic Research Areas

The versatility of the quinoline scaffold suggests that the therapeutic potential of this compound may extend beyond antimicrobial activity. nih.govrsc.org A strategic exploration of new biological targets could unlock its potential in treating a range of complex diseases.

| Potential Therapeutic Area | Potential Molecular Targets | Rationale |

| Oncology | Protein Kinases (e.g., EGFR, VEGFR), Topoisomerases, PARP, Tubulin | Quinoline derivatives are prevalent in cancer drug discovery, acting on various hallmarks of cancer. ekb.egnih.govbenthamdirect.com |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO), GLI1 | Quinolines have shown promise as inhibitors of enzymes implicated in Alzheimer's and Parkinson's diseases. zenodo.orgnih.govnih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX), Lipoxygenase (LOX) | Certain quinoline hybrids have been developed as dual inhibitors of key inflammatory enzymes. nih.gov |

| Viral Infections | Viral Proteases, RNA-dependent RNA polymerase (RdRp) | The quinoline core is found in several antiviral agents, and libraries have been screened against viral targets like those in SARS-CoV-2. nih.gov |

Future research should involve systematic screening of this compound and its analogs against these targets and in relevant disease models to identify new therapeutic applications.

Design of Multi-Targeting Agents and Hybrid Structures

The "one molecule, one target" paradigm is increasingly being replaced by the development of multi-target-directed ligands (MTDLs) for diseases with complex pathologies like cancer and neurodegenerative disorders. researchgate.netrsc.org The quinoline scaffold is an ideal starting point for designing such agents. nih.gov

Future directions in this area include:

Molecular Hybridization: Covalently linking the this compound scaffold with other known pharmacophores to create a single hybrid molecule with dual activity. researchgate.netthesciencein.org For example, combining it with a hydroxamic acid moiety could yield a dual PI3K/HDAC inhibitor for cancer therapy. mdpi.com

Fragment-Based Design: Using the quinoline core as an anchor and adding fragments known to interact with a secondary target.

Dual-Target Inhibitor Design: Rationally designing derivatives of this compound that can simultaneously fit into the binding sites of two distinct but pathologically relevant targets, such as EGFR and HER-2 in breast cancer. nih.govrsc.org

This strategy can lead to improved efficacy, reduced potential for drug resistance, and potentially better safety profiles compared to combination therapies. mdpi.com

Advanced Spectroscopic Characterization of Biomolecular Interactions

A detailed understanding of how this compound interacts with its biological targets is crucial for rational drug design. Advanced spectroscopic techniques can provide invaluable insights into these interactions at an atomic level.

| Spectroscopic Technique | Information Gained | Future Application for this compound |

| Nuclear Magnetic Resonance (NMR) | Provides information on ligand binding, conformational changes in the target protein, and determination of binding site and affinity. | Characterize the binding interface between the compound and its target protein(s); study dynamics of the interaction. |

| Mass Spectrometry (MS) | Identifies metabolites, characterizes drug-protein adducts, and can be used in screening assays. | Elucidate the metabolic fate of the compound in vitro and in vivo; identify potential covalent interactions with targets. researchgate.netresearchgate.netnih.gov |

| Circular Dichroism (CD) | Detects changes in the secondary structure of proteins or DNA upon ligand binding. | Determine if binding of the compound induces conformational changes in its target biomolecule. |

| Fluorescence Spectroscopy | Measures changes in intrinsic protein fluorescence (e.g., from tryptophan residues) upon ligand binding to determine binding constants. | Quantify the binding affinity of the compound to its target proteins. |

Integrating these techniques will provide a comprehensive picture of the biomolecular interactions of this compound, guiding the optimization of its structure for improved potency and selectivity.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. The application of these computational tools represents a significant untapped avenue for research on this compound.

Future research should leverage AI and ML for:

Virtual Screening: Using ML models to screen large virtual libraries of derivatives of this compound to identify compounds with the highest predicted activity against specific targets. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing predictive models that correlate the structural features of quinoline derivatives with their biological activity, guiding the design of more potent analogs.

ADMET Prediction: Employing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, allowing for early-stage deselection of candidates with unfavorable profiles.

De Novo Drug Design: Using generative AI models to design entirely new molecules based on the this compound scaffold, optimized for binding to a specific target and having desirable drug-like properties.

Combinatorial Library Design: In silico generation and evaluation of large combinatorial libraries to explore a vast chemical space around the core scaffold efficiently. chemrxiv.orgmdpi.comacs.org

By integrating these computational approaches, the discovery and development process for new drugs based on the this compound structure can be made significantly more efficient and cost-effective.

Q & A

Q. What are the standard synthetic routes for preparing 6-Fluoro-2-methylquinolin-5-ol?

Methodological Answer: The compound can be synthesized via cyclization of fluorinated aniline precursors. For example, Kumar et al. (2010) described a method using 4-fluoroaniline derivatives and α,β-unsaturated ketones under acidic conditions, achieving yields of 65–70% . Key steps include:

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer: A multi-technique approach is essential: